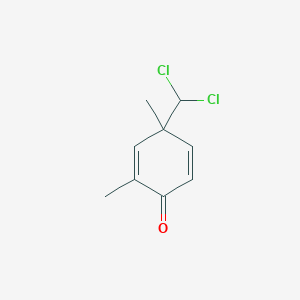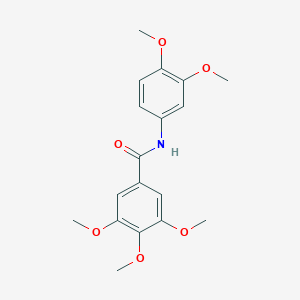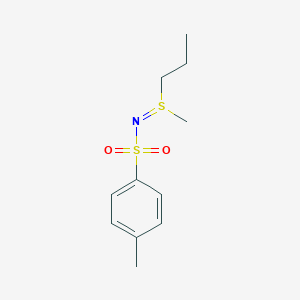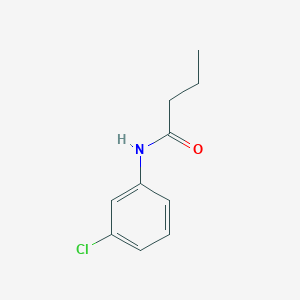![molecular formula C10H19NO B184583 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 3423-25-4](/img/structure/B184583.png)
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
“8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” is a chemical compound with the molecular formula C10H19NO . It is also known as "endo-8-isopropyl-8-azabicyclo [3.2.1]octan-3-ol" .
Synthesis Analysis
A concise synthesis of 8-azabicyclo [3.2.1]octanes via sequential oxidative Mannich reactions is described. This approach involves an intermolecular oxidative Mannich coupling reaction between N -aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Molecular Structure Analysis
The molecular structure of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” involve an intermolecular oxidative Mannich coupling reaction between N -aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” are as follows: Molecular Weight: 169.26 g/mol, XLogP3-AA: 1.6, Hydrogen Bond Donor Count: 1, Hydrogen Bond Acceptor Count: 2, Rotatable Bond Count: 1, Exact Mass: 169.146664230 g/mol, Monoisotopic Mass: 169.146664230 g/mol, Topological Polar Surface Area: 23.5 Ų .Scientific Research Applications
Natural Flavor Characterization
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol, while not directly mentioned, is structurally related to compounds such as 1-Octen-3-ol, which plays a significant role in conferring a typical mushroom-like aroma to edible mushrooms and certain plants. Gas chromatography has been extensively used to characterize such flavors in plants like Melittis melissophyllum, indicating potential applications in natural flavor analysis and food industry enhancements (Maggi, Papa, & Vittori, 2012).
Medicinal Chemistry Insights
The structural motif of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is similar to other significant compounds in medicinal chemistry, such as 8-Hydroxyquinoline derivatives, which have been explored for their broad spectrum of biological activities, including anti-cancer, anti-microbial, and neuroprotective effects. These findings suggest potential applications in drug development and therapeutic interventions (Gupta, Luxami, & Paul, 2021).
Organic Light Emitting Diodes (OLEDs)
Research on cyclometalating chelates, including aromatic C-H or azolic N-H fragments adjacent to donor fragments, has led to advancements in organic light emitting diodes (OLEDs). These findings can influence the development of highly emissive phosphors across the visible spectrum, suggesting applications of structurally related compounds in opto-electronic devices (Chi & Chou, 2010).
Supramolecular Chemistry
Cyclodextrins, with their ability to form inclusion complexes, showcase the utility of cyclic oligosaccharides in modifying the properties of guest molecules. This principle can extend to the applications of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol in creating novel supramolecular structures for industrial, technological, and analytical methods (Valle, 2004).
Antioxidant Activity Analysis
The study and determination of antioxidant activity have become crucial in various fields. Analytical methods, such as ORAC, HORAC, and DPPH tests, are used to assess the antioxidant capacity of complex samples. This highlights the importance of compounds like 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol in exploring antioxidant properties and their implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDQYSQZIUSKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955774 | |
| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol | |
CAS RN |
3423-25-4 | |
| Record name | endo-8-Isopropyl-8-azabicyclo(3.2.1)octan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)




![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)
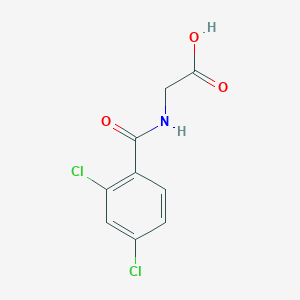
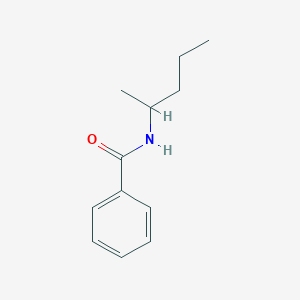
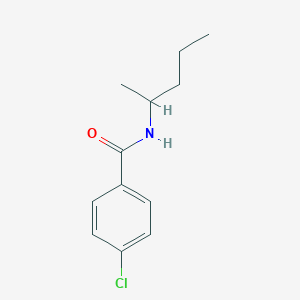
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
